
1-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(3-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(3-methoxyphenyl)urea, also known as CMU, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CMU belongs to the class of oxadiazole derivatives, which have been extensively studied for their diverse biological activities.
Scientific Research Applications
Nonlinear Optical Properties
- Optical Limiting Materials : Bis-chalcone derivatives, related to 1,3,4-oxadiazol-2-yl ureas, exhibit significant potential as optical limiting materials, mainly due to two-photon absorption phenomena. These materials, including derivatives like 1,5-[di(4-methoxyphenyl)]penta-1,4-dien-3-one and 1,5-[di(4-chlorophenyl)]penta-1,4-dien-3-one, demonstrate noteworthy nonlinear refractive indices and absorption coefficients, making them interesting for optical applications (Shettigar et al., 2006).
Synthesis and Characterization
- Synthesis of Novel Derivatives : Research includes the synthesis and characterization of new derivatives of 1,3,4-oxadiazol-2-amine, such as acylation and cyclization reactions, leading to various urea derivatives. This type of synthetic research is essential for developing new compounds with potential applications in different fields (Salama, 2020).
Biological Significance
- Antimicrobial and Antidiabetic Screening : Compounds such as N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides have been synthesized and evaluated for their antidiabetic activity. These studies are crucial for discovering new therapeutic agents (Lalpara et al., 2021).
Corrosion Inhibition
- Inhibition of Mild Steel Corrosion : The derivatives of urea like 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea have been studied for their effectiveness in inhibiting corrosion in mild steel. This kind of research is vital for industrial applications, particularly in environments prone to corrosion (Bahrami & Hosseini, 2012).
Chemical Reactivity and Molecular Docking
- Anti-Tubercular Activity and Drug Development : Studies on oxadiazole derivatives show significant insights into their chemical reactivity and potential as anti-cancer and anti-tubercular drugs. Molecular docking studies suggest that these compounds can form stable complexes with specific receptors, highlighting their potential in drug development (Al-Tamimi et al., 2018).
Antioxidant Activity
- Potent Antioxidant Agents : Thiazole analogues possessing urea functionality have been synthesized and evaluated for their antioxidant activity. This research is critical for developing new antioxidant agents, which are important in various health-related applications (Reddy et al., 2015).
properties
IUPAC Name |
1-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O3/c1-23-11-6-4-5-10(9-11)18-15(22)19-16-21-20-14(24-16)12-7-2-3-8-13(12)17/h2-9H,1H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANPKVMDTXMUQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(3-methoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B2964393.png)
![4-[(Propylamino)methyl]phenol hydrochloride](/img/structure/B2964394.png)
![Methyl 2-[(4-chloro-2-nitrophenyl)thio]benzoate](/img/structure/B2964395.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/no-structure.png)
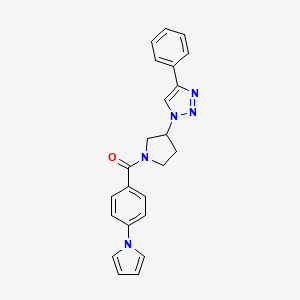
![(E)-2-((4-(diethylamino)-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2964398.png)
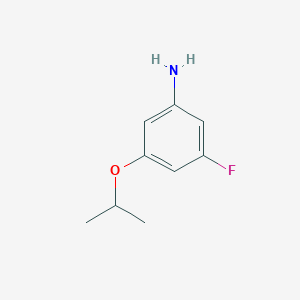
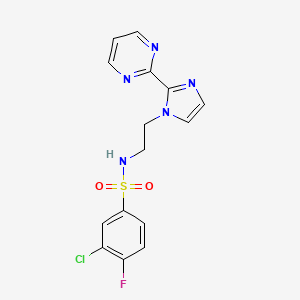
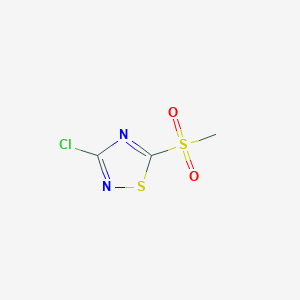
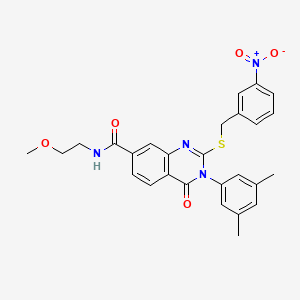
![1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B2964408.png)
![N-(1-cyanobutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2964409.png)
![tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2964412.png)